3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives, such as the one , have been reported to exhibit significant antimicrobial activity. Specifically, derivatives with phenyl rings substituted with electron-donating groups like hydroxyl, amino, and methoxy groups, including trimethoxy substituents, show enhanced antimicrobial effectiveness. This effectiveness spans across various gram-positive and gram-negative bacterial species, as well as antifungal properties against species like Candida albicans and Aspergillus niger (Chawla, 2016).
Anticancer Activity
There is significant interest in the potential anticancer properties of thiazole derivatives. Studies have shown that certain derivatives, including those with trimethoxy substitutions, demonstrate moderate to excellent anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. This is in comparison to reference drugs like etoposide, suggesting a promising avenue for cancer treatment research (Ravinaik et al., 2021).
Antioxidant Properties
Thiazole derivatives have also been studied for their antioxidant properties. Some synthesized compounds within this category have shown potent antioxidant activity, which could have implications for various medical applications, particularly in combating oxidative stress-related diseases (Jaishree et al., 2012).
Inhibition of Stearoyl-CoA Desaturase-1
These derivatives have been investigated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. Inhibition of SCD-1 has potential therapeutic implications in metabolic diseases like obesity and diabetes (Uto et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-14-7-5-12(6-8-14)15-11-28-20(21-15)22-19(23)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-11H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUFQPBTJREOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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